molecular formula C20H21ClN2O4 B3854649 N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

Cat. No.: B3854649
M. Wt: 388.8 g/mol
InChI Key: NQBGSCSJGGPWPC-LSFURLLWSA-N
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Description

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is a complex organic compound that features a benzodioxole ring, a chlorinated aromatic system, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-(5-methyl-2-propan-2-ylphenoxy)acetamide. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and it proceeds under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide core structure and exhibit similar chemical properties.

    Chalcone derivatives: These compounds have a similar aromatic system and are known for their biological activities.

    Indole derivatives: These compounds contain an indole ring and are widely studied for their pharmacological properties.

Uniqueness

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is unique due to its combination of a benzodioxole ring, a chlorinated aromatic system, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-12(2)15-5-4-13(3)6-17(15)25-10-20(24)23-22-9-14-7-18-19(8-16(14)21)27-11-26-18/h4-9,12H,10-11H2,1-3H3,(H,23,24)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBGSCSJGGPWPC-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Reactant of Route 6
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

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